molecular formula C38H80NO6P B1211403 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine CAS No. 74838-89-4

1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine

Cat. No.: B1211403
CAS No.: 74838-89-4
M. Wt: 678 g/mol
InChI Key: TVRXFMQQHHGCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine is a phospholipid compound that plays a significant role in various biological processes. It is a type of glycerophosphocholine, which is a class of phospholipids that are integral components of cell membranes. This compound is known for its involvement in cellular signaling and membrane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine typically involves the esterification of glycerol with hexadecanoic acid and tetradecanoic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphoryl chloride or phosphoric acid under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glycerophosphocholine derivatives, which have different biological and chemical properties .

Scientific Research Applications

1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine involves its interaction with cell membranes and receptors. It acts as a signaling molecule by binding to specific receptors on the cell surface, initiating a cascade of intracellular events. These events include the activation of enzymes, modulation of ion channels, and changes in gene expression. The molecular targets and pathways involved are primarily related to phospholipid metabolism and signal transduction .

Comparison with Similar Compounds

  • 1-Hexadecyl-2-acetyl-glycero-3-phosphocholine
  • 1-Hexadecyl-2-oleoyl-glycero-3-phosphocholine
  • 1-Hexadecyl-2-arachidonoyl-glycero-3-phosphocholine

Comparison: 1-Hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine is unique due to its specific alkyl and acyl chain lengths, which influence its physical and chemical properties. Compared to similar compounds, it has distinct membrane fluidity and signaling capabilities. The presence of tetradecyl and hexadecyl chains provides a balance between hydrophobic and hydrophilic interactions, making it suitable for various biological applications .

Properties

CAS No.

74838-89-4

Molecular Formula

C38H80NO6P

Molecular Weight

678 g/mol

IUPAC Name

(3-hexadecoxy-2-tetradecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H80NO6P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-33-42-36-38(37-45-46(40,41)44-35-32-39(3,4)5)43-34-31-29-27-25-23-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3

InChI Key

TVRXFMQQHHGCSO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCC

Synonyms

1,2-HTPC
1-hexadecyl-2-tetradecyl-glycero-3-phosphocholine
1-hexadecyl-2-tetradecyl-glycero-3-phosphorylcholine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.